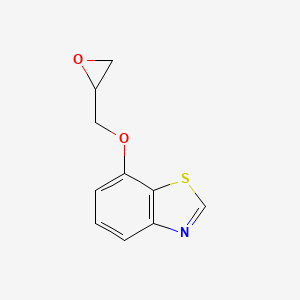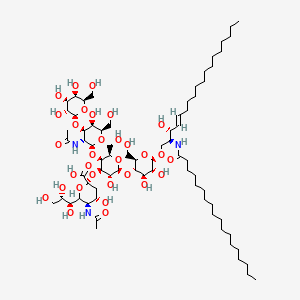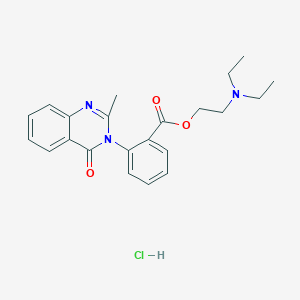
2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride typically involves the reaction of 2-methyl-4-oxoquinazoline with 2-(diethylamino)ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production requirements, and additional purification steps are incorporated to ensure the quality and consistency of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups and oxidation states. These products are of interest due to their potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved in its mechanism of action are complex and may include modulation of signal transduction pathways, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-(diethylamino)ethyl 4-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)benzoate
- 2-(diethylamino)ethyl 4-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)benzoate.
Uniqueness
The uniqueness of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride lies in its specific structure, which imparts distinct pharmacological properties. Its ability to interact with specific molecular targets and its diverse biological activities make it a compound of significant interest in medicinal chemistry.
Propriétés
Numéro CAS |
2619-06-9 |
|---|---|
Formule moléculaire |
C22H26ClN3O3 |
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C22H25N3O3.ClH/c1-4-24(5-2)14-15-28-22(27)18-11-7-9-13-20(18)25-16(3)23-19-12-8-6-10-17(19)21(25)26;/h6-13H,4-5,14-15H2,1-3H3;1H |
Clé InChI |
QRTTWUJUUGHNBM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)

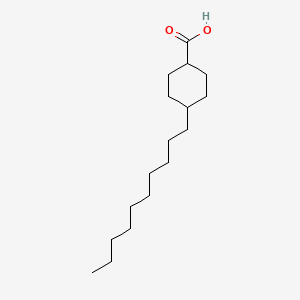

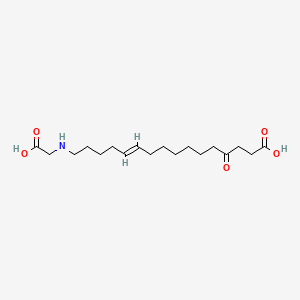
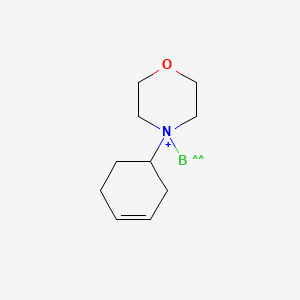
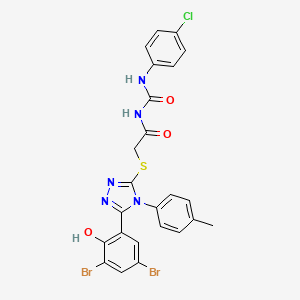
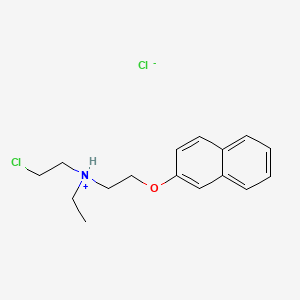

![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
